[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] benzenesulfonate
Overview
Description
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] benzenesulfonate is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] benzenesulfonate typically involves multiple steps, including the formation of the thiazole ring, bromination of the phenyl group, and sulfonation of the benzene ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes and signaling pathways.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could be a candidate for drug development, particularly in targeting diseases related to oxidative stress and inflammation.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] benzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chlorophenyl] benzenesulfonate
- [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-fluorophenyl] benzenesulfonate
- [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-iodophenyl] benzenesulfonate
Uniqueness
The uniqueness of [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] benzenesulfonate lies in its bromophenyl group, which imparts distinct reactivity and interaction profiles compared to its chlorinated, fluorinated, or iodinated analogs. This makes it particularly valuable in applications where specific halogen interactions are desired.
Properties
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4S2/c17-12-8-10(9-14-15(20)19-16(18)24-14)6-7-13(12)23-25(21,22)11-4-2-1-3-5-11/h1-9H,(H2,18,19,20)/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFWRUKLQNZEIV-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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